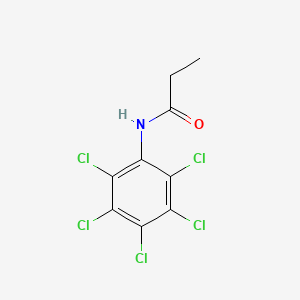
5-Methyl-1-nitro-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-nitro-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.1041 g/mol . It is also known by other names such as 1H-1,2,4-Triazol-3-amine, 5-methyl-N-nitro-; 3-Methyl-5-nitroamino-1,2,4-triazone; and 3-Methyl-5-nitroamino-1,2,4-triazole . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-1,2,4-triazol-3-amine typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents followed by nitration . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-nitro-1,2,4-triazol-3-amine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-Methyl-1-amino-1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-nitro-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs with antifungal and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-nitro-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. The triazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with low sensitivity and thermal stability.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with high energy content but higher sensitivity compared to NTO.
2,4,6-Trinitrotoluene (TNT): Another high-energy material with widespread use in military applications.
Uniqueness
5-Methyl-1-nitro-1,2,4-triazol-3-amine is unique due to its combination of a methyl group and a nitro group on the triazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of other triazole derivatives and high-energy materials .
Properties
CAS No. |
42216-41-1 |
|---|---|
Molecular Formula |
C3H5N5O2 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
5-methyl-1-nitro-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6) |
InChI Key |
DYSDPIBBBDKVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


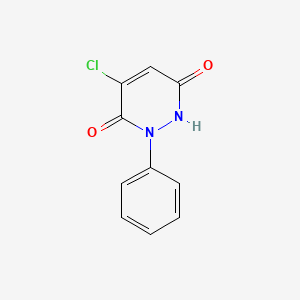
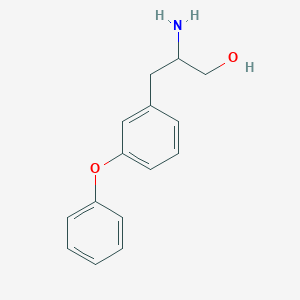
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
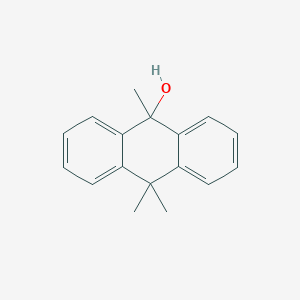
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
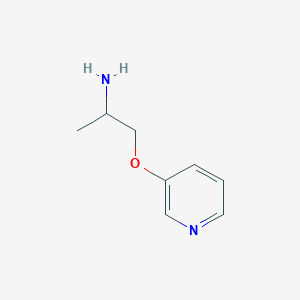

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
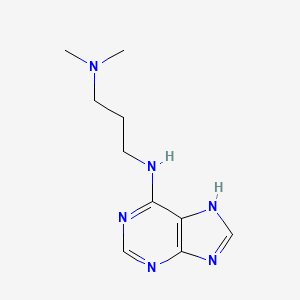
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
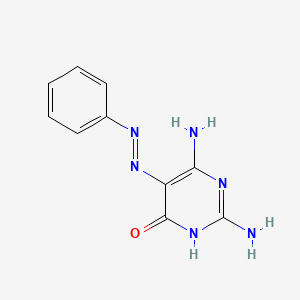
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)

